molecular formula C13H15ClO B12644029 2-(Chloro-p-tolylmethylene)valeraldehyde CAS No. 83898-11-7

2-(Chloro-p-tolylmethylene)valeraldehyde

Cat. No.: B12644029
CAS No.: 83898-11-7
M. Wt: 222.71 g/mol
InChI Key: RQGOMHKBUMWEHS-OUKQBFOZSA-N
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Description

2-(Chloro-p-tolylmethylene)valeraldehyde is an organic compound with the molecular formula C13H15ClO. It is characterized by the presence of a chloro-substituted aromatic ring and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloro-p-tolylmethylene)valeraldehyde typically involves the condensation of p-chlorobenzaldehyde with valeraldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aromatic aldehyde .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloro-p-tolylmethylene)valeraldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloro-p-tolylmethylene)valeraldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloro-p-tolylmethylene)valeraldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. The chloro group can also participate in interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloro-p-tolylmethylene)valeraldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The chloro group can participate in specific types of chemical reactions, such as nucleophilic substitution, which may not be as favorable with other substituents .

Properties

CAS No.

83898-11-7

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

(2E)-2-[chloro-(4-methylphenyl)methylidene]pentanal

InChI

InChI=1S/C13H15ClO/c1-3-4-12(9-15)13(14)11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3/b13-12+

InChI Key

RQGOMHKBUMWEHS-OUKQBFOZSA-N

Isomeric SMILES

CCC/C(=C(/C1=CC=C(C=C1)C)\Cl)/C=O

Canonical SMILES

CCCC(=C(C1=CC=C(C=C1)C)Cl)C=O

Origin of Product

United States

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